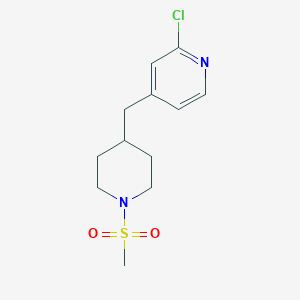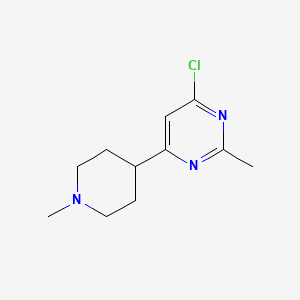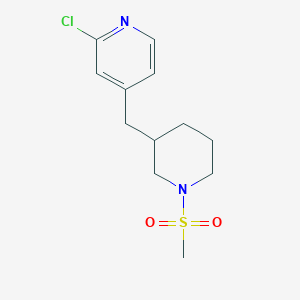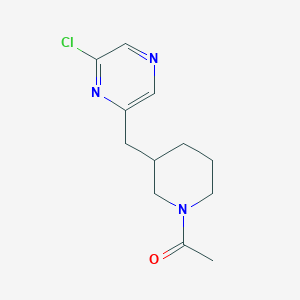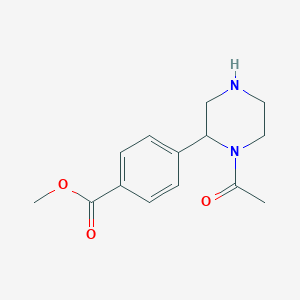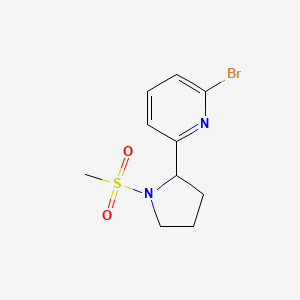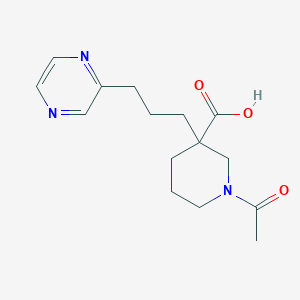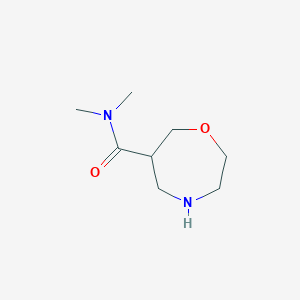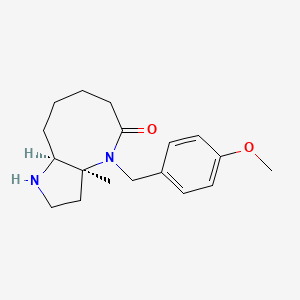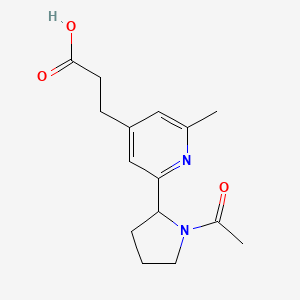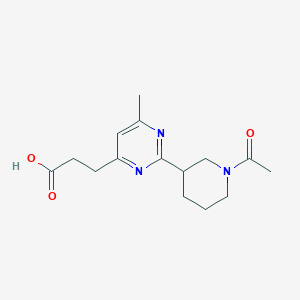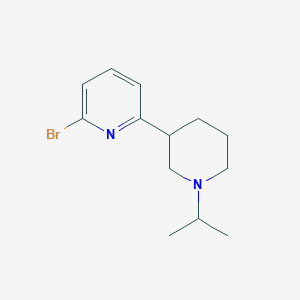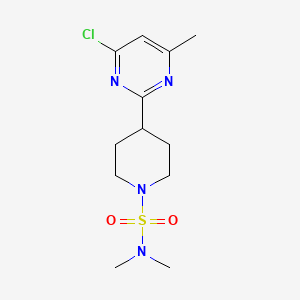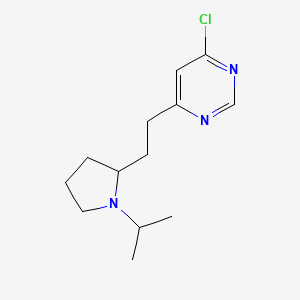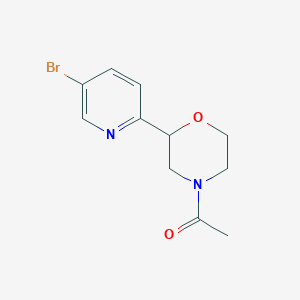
1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone” is C11H13BrN2O2 . The molecular weight is 285.14 g/mol.Physical And Chemical Properties Analysis
The physical form of “1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone” is solid . The compound should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Quantum-Chemical Calculations and Anti-inflammatory Activity
- The compound has been utilized in the synthesis of a novel series of thiophene derivatives. These derivatives were evaluated for their anti-inflammatory activity in albino rats, indicating that most compounds showed moderate to good activity comparable to indomethacin. Notably, a compound with an additional morpholine ring beside the thiophene ring exhibited superior anti-inflammatory effects than the standard drug at all studied time scales, hinting at the potential for clinical applications as an anti-inflammatory agent (Helal et al., 2015).
Memory Enhancement in Mice
- The compound was involved in the synthesis of 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate, which showed significant effects on improving the memory ability in mice. This highlights the compound's potential utility in developing treatments for memory-related conditions (Li Ming-zhu, 2010).
Pharmacological Investigations
- The compound was part of the study of novel 5-HT3 antagonists, where it was used to define key pharmacophoric elements for the inhibitors. This study provided insights into the molecular structure and interactions important for designing effective 5-HT3 antagonists, potentially useful in treating conditions like nausea or irritable bowel syndrome (Matsui et al., 1992).
Chemopreventive Effects on Hepatocarcinogenesis
- The compound has been explored for its chemopreventive effects against hepatocarcinogenesis. In a study, S-methylcysteine (SMC) administration, which involved the use of this compound, showed significant reduction in the areas of glutathione S-transferase placental form positive foci along with a significant decrease of hepatocyte 5-bromo-2'-deoxyuridine labeling indices, indicating its potential as a chemopreventive agent against liver cancer (Wei et al., 2000).
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .
Propiedades
IUPAC Name |
1-[2-(5-bromopyridin-2-yl)morpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)14-4-5-16-11(7-14)10-3-2-9(12)6-13-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITLTTFOFCSXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



